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Deleobuvir, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B
polymerase, was evaluated in combination with other direct-acting antivirals (DAAS) for the
treatment of chronic HCV infection. Its development, however, was ultimately discontinued due
to insufficient efficacy in Phase lll trials. This guide provides a comparative analysis of the
safety and efficacy of deleobuvir-based regimens in preclinical models of hepatic impairment,
with a focus on available clinical trial data in patients with liver fibrosis and cirrhosis. The
performance of these regimens is compared with contemporaneous HCV treatments.

Efficacy of Deleobuvir-Based Regimens in Hepatic
Impairment

Clinical studies of deleobuvir, primarily in combination with the protease inhibitor faldaprevir
and ribavirin, included patients with varying degrees of liver fibrosis and compensated cirrhosis.
The primary efficacy endpoint in these trials was sustained virologic response 12 weeks after
the end of treatment (SVR12).

Sustained Virologic Response (SVR12) Rates

The SOUND-C2 and HCVerso clinical trials provided the most significant data regarding the
efficacy of deleobuvir-based regimens in patients with hepatic impairment.
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Treatment Patient ] .
. . Fibrosis Stage = SVR12 Rate Reference

Regimen Population
Faldaprevir +
Deleobuvir + Treatment-Naive

o FO-F2 85% [1]
Ribavirin (GT-1b)
(SOUND-C2)
Faldaprevir +
Deleobuvir + Treatment-Naive

o F3-F4 67% [2]
Ribavirin (GT-1b)
(SOUND-C2)
Faldaprevir +
Deleobuvir + Treatment-Naive ]

o Child-Pugh A 61% [3]
Ribavirin & Exp. (GT-1b)
(HCVerso3)
Faldaprevir +
Deleobuvir + Treatment-Naive )

o Child-Pugh B 53% [3]
Ribavirin & Exp. (GT-1b)
(HCVerso3)

Table 1: SVR12 Rates of Deleobuvir-Based Regimens in Patients with Hepatic Impairment.
GT-1b: Genotype 1b; FO-F4: METAVIR fibrosis score; Child-Pugh A/B: Classification of
cirrhosis severity.

In the SOUND-C2 study, while a high SVR12 rate was observed in non-cirrhotic patients with
genotype 1b infection, the efficacy was lower in those with advanced fibrosis or cirrhosis[1][2].
The HCVerso3 trial, which specifically enrolled patients with compensated cirrhosis,
demonstrated a further decline in SVR12 rates in patients with moderate (Child-Pugh B)
compared to mild (Child-Pugh A) hepatic impairment[3].

Safety Profile of Deleobuvir-Based Regimens in
Hepatic Impairment

The safety of deleobuvir-based regimens was a significant consideration, particularly in
patients with pre-existing liver disease.
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Common and Serious Adverse Events

Deleobuvir +
Faldaprevir +

Peginterferon +

Telaprevir/Bocepre

Adverse Event . o Ribavirin vir-based Triple
Ribavirin . . . .
. . (Cirrhosis) Therapy (Cirrhosis)
(Cirrhosis)
Common AEs
Nausea 46-61% Common Frequent
Vomiting 29-35% Common Frequent
Diarrhea Common Common Frequent
Very Common (up to
Rash Common Common ) )
63% with telaprevir)
Pruritus Common Common Common
Frequent, often
] o Very Common, often
Anemia Noted, RBV-related requiring dose
_ severe
reduction
Serious AEs (SAESs)
) ) ) ] High, including
Incidence in Child- Variable, but )
6% o ) hepatic
Pugh A significant risk ]
decompensation
) ) ] o Very high risk of
Incidence in Child- High risk, often ]
53% decompensation and

Pugh B

contraindicated

death

Hepatic

Decompensation

Observed in Child-
Pugh B patients

A known risk

Significant risk (up to

8% in some studies)

Table 2: Comparative Safety Profile of HCV Regimens in Patients with Cirrhosis. Data compiled
from multiple sources[2][3][4][5][6]-

The most frequently reported adverse events with the deleobuvir, faldaprevir, and ribavirin

combination were gastrointestinal and skin-related, and were generally mild to moderate in
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intensity[2][7]. However, in the HCVerso3 study, serious adverse events were significantly more
common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with
mild impairment (Child-Pugh A)[3].

Pharmacokinetics of Deleobuvir in Hepatic
Impairment

Pharmacokinetic studies revealed that the presence of cirrhosis significantly alters the
exposure to deleobuvir.

Healthy Patients with

Parameter . . . Fold Increase Reference
Subjects Cirrhosis

Plasma
Baseline ~2-fold higher ~2X [8]

Exposure (AUC)

Table 3: Deleobuvir Pharmacokinetics in Healthy Subjects vs. Patients with Cirrhosis. AUC:
Area under the concentration-time curve.

The approximately two-fold increase in deleobuvir plasma exposure in patients with cirrhosis
necessitated dose adjustments in clinical trials. For instance, in the HCVerso3 study, the
deleobuvir dose was reduced from 600 mg to 400 mg twice daily for patients with Child-Pugh
B cirrhosis[3][9].

Comparison with Contemporaneous Alternative
Therapies

During the period of deleobuvir's clinical development, the standard of care for HCV was
evolving from peginterferon and ribavirin (Peg-IFN/RBV) to the first-generation protease
inhibitors, telaprevir and boceprevir, in combination with Peg-IFN/RBV.

» Peginterferon and Ribavirin: This regimen had limited efficacy in patients with cirrhosis, with
SVR rates for genotype 1 ranging from approximately 20% to 40%[10][11]. The treatment
was also associated with significant side effects, including flu-like symptoms, hematologic
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abnormalities, and neuropsychiatric effects, which were often poorly tolerated in patients with
advanced liver disease[12].

Telaprevir- and Boceprevir-based Triple Therapy: The addition of first-generation protease
inhibitors improved SVR rates in cirrhotic patients. However, these regimens were
associated with a substantial increase in the frequency and severity of adverse events,
including a significant risk of hepatic decompensation and death, particularly in patients with
advanced cirrhosis[4][5].

Compared to these alternatives, the interferon-free regimen containing deleobuvir offered the

potential for improved tolerability by avoiding interferon-related side effects. However, its

efficacy in patients with advanced liver disease was not superior, and the safety concerns,

especially in moderate hepatic impairment, remained a significant issue.

Experimental Protocols
SOUND-C2 Study Design

Objective: To evaluate the efficacy and safety of an interferon-free regimen of faldaprevir and
deleobuvir with or without ribavirin in treatment-naive patients with HCV genotype 1
infection, including those with cirrhosis[2].

Patient Population: Treatment-naive adults with chronic HCV genotype 1 infection. A subset
of patients had advanced liver fibrosis (METAVIR score F3-F4)[2].

Dosing Regimens: Patients were randomized to receive faldaprevir 120 mg once daily,
deleobuvir 600 mg twice or three times daily, with or without weight-based ribavirin for 16,
28, or 40 weeks|[7].

Assessments: The primary efficacy endpoint was SVR12. Safety was assessed through
monitoring of adverse events, clinical laboratory tests, and vital signs[2].

HCVerso3 Study Design

Objective: To evaluate the safety and efficacy of faldaprevir and deleobuvir with ribavirin in
treatment-naive and -experienced patients with HCV genotype 1b and compensated
cirrhosis with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment[3][9].
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» Patient Population: Adults with chronic HCV genotype 1b infection and compensated
cirrhosis (Child-Pugh A or B)[3].

e Dosing Regimens: All patients received faldaprevir 120 mg once daily and weight-based
ribavirin for 24 weeks. Patients with Child-Pugh A cirrhosis received deleobuvir 600 mg
twice daily, while those with Child-Pugh B cirrhosis received a reduced dose of 400 mg twice

daily[3][9].

o Assessments: The primary endpoint was SVR12. Safety and pharmacokinetic parameters

were also evaluated[3].
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Caption: Mechanism of action of Deleobuvir on the HCV NS5B polymerase.
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Caption: Simplified experimental workflow of the HCVerso3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Deleobuvir-Based Regimens in Hepatic Impairment: A
Comparative Analysis of Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b607048#safety-and-efficacy-of-deleobuvir-based-
regimens-in-models-of-hepatic-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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